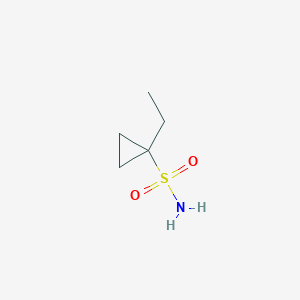

1-Ethylcyclopropane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-2-5(3-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXMJRIZSBCDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 1-Ethylcyclopropane-1-sulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylcyclopropane-1-sulfonamide

Introduction: A Profile of a Niche Building Block

This compound is a specialized organic compound that merges two key chemical motifs: a strained cyclopropane ring and a functional sulfonamide group. This unique combination makes it a valuable building block in medicinal chemistry and organic synthesis. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[1][2] The cyclopropane ring introduces conformational rigidity and a three-dimensional character, properties highly sought after in modern drug design to improve binding affinity and metabolic stability. This guide provides a comprehensive overview of the core , offering insights for researchers in drug development and synthetic chemistry.

Core Chemical and Physical Properties

The foundational properties of a compound dictate its handling, storage, and application in experimental settings. This compound is a white to off-white, odorless crystalline powder at room temperature.[3] Its solid, crystalline nature is advantageous for stability and handling, ensuring reproducibility in laboratory workflows.[3]

Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 681808-56-0 | [3] |

| Molecular Formula | C₅H₁₁NO₂S | |

| Molecular Weight | 149.21 g/mol | |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 54–58 °C | [3] |

| Boiling Point | Decomposes before boiling | [3] |

| Purity | Typically ≥98% | [3] |

The defined melting point range suggests a high degree of purity.[3] The compound's thermal liability, indicated by its decomposition before boiling, is a critical consideration for any synthetic or analytical procedure involving heat.[3]

Solubility Profile and Partition Coefficient (LogP)

A compound's solubility is paramount to its utility in both synthetic reactions and biological assays. This compound is reported to be soluble in common polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3] This solubility profile facilitates its use in a wide range of reaction conditions and allows for the preparation of stock solutions for biological screening.

Structural Confirmation and Analytical Workflow

Confirming the identity and purity of a compound like this compound requires a multi-pronged analytical approach. Each technique provides a unique piece of structural information, and together they create a self-validating system of characterization.

Conceptual Analytical Workflow

The logical flow for the structural elucidation and purity assessment is outlined below. This process ensures that the material's identity, structure, and purity are rigorously confirmed before its use in further applications.

Caption: Workflow for structural and purity verification.

Methodologies and Expected Observations

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : This is the primary tool for confirming the compound's hydrogen framework. The spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet) and the diastereotopic protons of the cyclopropane ring (complex multiplets). The N-H protons of the sulfonamide would likely appear as a broad singlet.

-

¹³C NMR : This technique validates the carbon skeleton. Signals corresponding to the two carbons of the ethyl group, the three carbons of the cyclopropane ring (including one quaternary carbon), would be expected.

-

-

Mass Spectrometry (MS) : Typically performed using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS), this analysis confirms the molecular weight of the compound. For C₅H₁₁NO₂S, the expected monoisotopic mass is approximately 149.0510. This provides definitive evidence of the compound's elemental composition.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups.[2] Strong characteristic absorption bands are expected for the S=O stretches of the sulfonamide group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and for the N-H stretch (around 3300 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for determining the purity of a non-volatile organic compound.[5] A sample is analyzed to produce a chromatogram where the area of the main peak relative to the total area of all peaks corresponds to its purity, which is expected to be ≥98%.[3]

Synthesis Pathway and Precursors

While this guide focuses on physicochemical properties, understanding the synthesis provides context. Sulfonamides are commonly synthesized from their corresponding sulfonyl chlorides.[6][7] Therefore, a plausible final step in the synthesis of this compound is the reaction of 1-Ethylcyclopropane-1-sulfonyl chloride (CAS 1310730-52-9) with ammonia or an ammonia equivalent.[8]

Caption: Plausible final step in the synthesis pathway.

This synthetic route is important for researchers to consider, as residual starting materials or byproducts from earlier steps could be present as impurities.

Stability, Storage, and Handling

The long-term integrity of a chemical reagent is crucial for reproducible research. This compound is a stable compound with a reported shelf life of 24 months when stored under the proper conditions.[3]

Protocol for Optimal Storage

-

Container : Store the compound in its original sealed amber vial.[3] The amber color protects it from potential light-induced degradation.

-

Atmosphere : The vial should be kept under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.[3]

-

Environment : Store the container in a cool, dry, and well-ventilated location.[3]

-

Handling : When handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area or fume hood to avoid inhalation of the powder.[3] Although not classified as hazardous for transport, standard laboratory precautions for handling fine chemicals should be observed.[3]

Conclusion

This compound is a well-defined crystalline solid with a clear set of physicochemical properties that make it a useful tool for chemical research. Its solubility in common organic solvents, high purity, and documented stability provide a reliable foundation for its application in organic synthesis and as a reference standard in pharmaceutical development.[3] The analytical methods outlined in this guide form a robust framework for its characterization, ensuring that researchers can proceed with confidence in the identity and quality of their material.

References

- 1-Ethylcyclopropane-1- sulfonamide. (n.d.). NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION.

-

Ethylcyclopropane. (n.d.). CAS Common Chemistry. Retrieved February 2, 2026, from [Link]

-

Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

- Preparation of cyclopropyl sulfonylamides. (2009). Google Patents.

-

1-Ethylcyclopropane-1-thiol. (n.d.). PubChem, NIH. Retrieved February 2, 2026, from [Link]

-

1-Methylcyclopropane-1-sulfonamide. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

This compound. (n.d.). Crysdot LLC. Retrieved February 2, 2026, from [Link]

-

Cyclopropanesulfonamide. (n.d.). PubChem, NIH. Retrieved February 2, 2026, from [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved February 2, 2026, from [Link]

-

Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2022). PMC, NIH. Retrieved February 2, 2026, from [Link]

-

1-ethynylcyclopropane-1-sulfonamide (C5H7NO2S). (n.d.). PubChemLite. Retrieved February 2, 2026, from [Link]

-

Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. Retrieved February 2, 2026, from [Link]

-

ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Retrieved February 2, 2026, from [Link]

-

Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

-

Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved February 2, 2026, from [Link]

-

A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. Retrieved February 2, 2026, from [Link]

-

Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (n.d.). PubMed Central. Retrieved February 2, 2026, from [Link]

- Process for the preparation of cyclopropyl sulfonamide. (2009). Google Patents.

Sources

- 1. iscientific.org [iscientific.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-Ethylcyclopropane-1- sulfonamide Supplier in Mumbai, 1-Ethylcyclopropane-1- sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 4. 1-Methylcyclopropane-1-sulfonamide | C4H9NO2S | CID 21889814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. 1310730-52-9|1-Ethylcyclopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

1-Ethylcyclopropane-1-sulfonamide solubility data

An In-depth Technical Guide to the Solubility Profile of 1-Ethylcyclopropane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a unique molecule characterized by a compact cyclopropane ring coupled with a sulfonamide functional group. As with any compound under investigation for pharmaceutical or other chemical applications, a thorough understanding of its solubility is paramount. Solubility dictates the bioavailability of a potential drug substance, influences the choice of formulation strategies, and is a critical parameter in designing synthetic routes and purification processes. This guide provides a comprehensive overview of the known solubility characteristics of this compound, and more importantly, outlines robust experimental protocols for researchers to determine its solubility in various solvent systems. While specific quantitative solubility data for this compound is not extensively reported in public literature, this guide will leverage established principles of sulfonamide chemistry to provide a predictive framework and detailed methodologies for its empirical determination.

Physicochemical Characteristics of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 681808-56-0 | [1] |

| Molecular Formula | C5H11NO2S | [1] |

| Molecular Weight | 149.21 g/mol | [1] |

| Appearance | White to off-white, odorless crystalline powder | [2] |

| Melting Point | 54-58°C | [2] |

| Purity | Typically available at ≥95% or ≥96% | [1] |

| Qualitative Solubility | Soluble in common organic solvents like DMSO and methanol. | [2] |

The presence of the sulfonamide group (-SO2NH2) is a key determinant of the molecule's chemical personality. Sulfonamides are generally weak acids, with the acidity stemming from the hydrogen atom attached to the nitrogen.[3] This acidic nature has profound implications for the compound's solubility in aqueous solutions of varying pH.

Theoretical Framework for Sulfonamide Solubility

The solubility of sulfonamides is a complex interplay of their molecular structure and the properties of the solvent. Key factors include:

-

pH-Dependent Solubility : As weak acids, sulfonamides can exist in either an ionized or non-ionized form depending on the pH of the solution.[3] The Henderson-Hasselbalch equation can be used to predict the ratio of these two forms at a given pH, provided the pKa of the compound is known. The ionized form is generally more soluble in aqueous solutions. Consequently, the solubility of this compound in aqueous buffers is expected to be significantly higher at pH values above its pKa.[3]

-

Solvent Polarity : The solubility in organic solvents is governed by the principle of "like dissolves like." The polarity of this compound, influenced by both the nonpolar ethylcyclopropane moiety and the polar sulfonamide group, will dictate its solubility in a range of organic solvents. Its reported solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol is consistent with the presence of the polar sulfonamide group.[2]

-

Crystal Lattice Energy : For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation.[4] Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility, as different polymorphs will have different lattice energies.[4]

Experimental Determination of Solubility: A Practical Guide

Given the limited availability of specific quantitative solubility data for this compound, the following section provides detailed, field-proven protocols for its determination.

Diagram of the General Workflow for Solubility Determination

Caption: Step-by-step process of the shake-flask solubility assay.

Protocol 2: High-Throughput Kinetic Solubility Assessment

For earlier stages of research where rapid screening is required, a kinetic solubility assay can be employed. This method measures the solubility of a compound after it is introduced from a DMSO stock solution into an aqueous buffer and a precipitate is formed.

Rationale: This method is faster than thermodynamic solubility determination and is useful for ranking compounds based on their relative solubility.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Addition to Buffer: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer in a microplate well.

-

Incubation: Incubate the microplate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

-

Analysis: Determine the concentration of the compound remaining in solution. This can be done by direct UV-Vis reading in the microplate or by filtering the samples and analyzing via HPLC-UV.

Analytical Quantification

A reliable and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice for sulfonamides. [5][6] Key Considerations for Method Development:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Calibration Curve: A standard curve should be prepared using known concentrations of the compound to ensure accurate quantification.

Data Summary and Interpretation

The experimentally determined solubility data should be compiled in a clear and organized manner.

Table for Experimental Solubility Data of this compound:

| Solvent System | Temperature (°C) | Experimental Solubility (µg/mL) | Molar Solubility (mol/L) |

| Aqueous Buffers | |||

| pH 2.0 | 25 | Enter Data | Enter Data |

| pH 5.0 | 25 | Enter Data | Enter Data |

| pH 7.4 | 25 | Enter Data | Enter Data |

| pH 9.0 | 25 | Enter Data | Enter Data |

| Organic Solvents | |||

| Methanol | 25 | Enter Data | Enter Data |

| Ethanol | 25 | Enter Data | Enter Data |

| Acetonitrile | 25 | Enter Data | Enter Data |

| DMSO | 25 | Enter Data | Enter Data |

| 1-Octanol | 25 | Enter Data | Enter Data |

Conclusion: A Pathway to a Comprehensive Solubility Profile

References

- NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 1-Ethylcyclopropane-1- sulfonamide.

- CP Lab Safety. This compound, 96% Purity, C5H11NO2S, 100 mg.

- CymitQuimica. CAS 1191-96-4: Ethylcyclopropane.

- Strayer, D. S. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.

- Martin, A., & Wu, P. L. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences.

- The BMJ. (1941). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal.

- Matrix Scientific. 681808-56-0 Cas No. | this compound.

- Jouyban, A., & Acree, Jr., W. E. (2018). Solubility prediction of sulfonamides at various temperatures using a single determination.

- PubChem. 1-Methylcyclopropane-1-sulfonamide.

- PubChem. 1-Ethylcyclopropane-1-thiol.

- Perlovich, G. L., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- BLD Pharm. 1310730-52-9|1-Ethylcyclopropane-1-sulfonyl chloride.

- Psoma, A. K., et al. (2020). A very fast and simple method for the determination of sulfonamide residues in seawaters.

- de Sousa, M. M., et al. (2007).

- Crysdot LLC. This compound.

- Hajhossen, M., et al. (2020). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Journal of Pharmaceutical and Clinical Research.

- YMER. (2024).

- Gonzalez, J. C., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.

- Perlovich, G. L., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Samanidou, V., & Nikolaidou, K. (2020).

- PubChem. Cyclopropanesulfonamide.

Sources

An In-depth Technical Guide to 1-Ethylcyclopropane-1-sulfonamide Building Blocks for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-Ethylcyclopropylsulfonamide Moiety in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique and often complex molecular scaffolds. Among these, the 1-ethylcyclopropane-1-sulfonamide moiety has emerged as a building block of significant interest. This guide provides a comprehensive technical overview of its commercial availability, synthesis, characterization, and strategic applications in drug discovery. The incorporation of a cyclopropyl ring, a small, strained carbocycle, into drug candidates can confer a range of desirable properties. These include increased metabolic stability, enhanced potency, improved membrane permeability, and a reduction in off-target effects. When combined with the sulfonamide functional group, a well-established pharmacophore known for its diverse biological activities, the resulting 1-ethylcyclopropylsulfonamide scaffold offers a powerful tool for the design of next-generation therapeutics.[1] This guide serves as a practical resource for researchers looking to leverage the unique attributes of this building block in their drug development programs.

Commercial Availability: Sourcing this compound and its Precursors

This compound (CAS No. 681808-56-0) is commercially available from a number of specialized chemical suppliers that cater to the research and development sector.[2][3] These suppliers typically offer the compound in research-grade purities, often 95% or higher.[3] The availability of this building block from multiple sources provides researchers with flexibility in procurement and can help mitigate supply chain risks during the early stages of drug discovery.

For researchers who prefer to synthesize the building block in-house or require larger quantities, the key precursor, 1-Ethylcyclopropane-1-sulfonyl chloride (CAS No. 1310730-52-9), is also commercially available.[4] The accessibility of this advanced intermediate simplifies the synthetic route to the final sulfonamide.

Below is a summary of representative suppliers for these compounds. Researchers are advised to contact the suppliers directly for the most up-to-date information on pricing, availability, and purity specifications.

| Compound | CAS Number | Representative Suppliers | Available Purity (Typical) |

| This compound | 681808-56-0 | Combi-Blocks, Inc., Matrix Scientific, National Analytical Corporation, Crysdot LLC, Atomax Chemicals Co., Ltd.[2][3][5] | ≥95%[3] |

| 1-Ethylcyclopropane-1-sulfonyl chloride | 1310730-52-9 | BLD Pharm[4] | Not specified |

Synthesis and Characterization: A Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Reaction: 1-Ethylcyclopropane-1-sulfonyl chloride + Ammonia → this compound

Materials:

-

1-Ethylcyclopropane-1-sulfonyl chloride

-

Ammonia (e.g., concentrated aqueous solution or as a solution in an organic solvent like dioxane)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Stirring apparatus

-

Cooling bath (e.g., ice-water bath)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Dissolve 1-Ethylcyclopropane-1-sulfonyl chloride in a suitable anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice-water bath to 0 °C.

-

Slowly add an excess of ammonia solution to the stirred reaction mixture. The use of excess ammonia is crucial to neutralize the hydrochloric acid byproduct that is formed.[6]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.

-

The combined organic layers should be washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be rigorously confirmed through a combination of analytical techniques.

Characterization

While specific spectral data for this compound is not widely published, the following are the expected characterization data based on its structure and data from analogous compounds:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the diastereotopic methylene protons of the cyclopropyl ring (complex multiplets). The protons of the sulfonamide group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbons of the ethyl group, the two methylene carbons of the cyclopropyl ring, and the quaternary carbon of the cyclopropyl ring attached to the sulfonyl group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (C₅H₁₁NO₂S, Exact Mass: 149.05).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹), C-H stretching of the alkyl and cyclopropyl groups (around 3000-2850 cm⁻¹), and the S=O stretching of the sulfonyl group (asymmetric and symmetric stretches around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of the 1-ethylcyclopropylsulfonamide moiety into drug candidates can be a powerful approach to modulate their pharmacological properties. Both the cyclopropyl and sulfonamide components contribute to its utility.

The Role of the Cyclopropyl Group

The cyclopropyl group is a "bioisostere" of a phenyl ring or a gem-dimethyl group and can offer several advantages in drug design:

-

Metabolic Stability: The high C-H bond strength in the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an increased half-life of the drug.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity, solubility, and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The Significance of the Sulfonamide Group

The sulfonamide functional group is a versatile pharmacophore found in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, antiviral, diuretic, and anticancer agents.[1] Its key features include:

-

Hydrogen Bonding Capabilities: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), enabling strong interactions with biological targets.

-

Structural Versatility: The sulfonamide nitrogen can be unsubstituted (primary), monosubstituted (secondary), or disubstituted (tertiary), allowing for the introduction of various substituents to modulate the compound's properties.

-

Bioisosteric Replacement: The sulfonamide group can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, to improve a molecule's pharmacokinetic properties.

A patent for tricyclic compounds as kinase inhibitors lists this compound as one of the claimed compounds, highlighting its potential in the development of treatments for diseases associated with abnormal kinase activity.[7]

Sources

- 1. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethylcyclopropane-1- sulfonamide Supplier in Mumbai, 1-Ethylcyclopropane-1- sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 3. This compound | 681808-56-0 [sigmaaldrich.com]

- 4. 1310730-52-9|1-Ethylcyclopropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 7. USRE47221E1 - Tricyclic compounds - Google Patents [patents.google.com]

Technical Whitepaper: Degradation Profile & Stability of 1-Ethylcyclopropane-1-sulfonamide

This technical guide details the degradation profile of 1-Ethylcyclopropane-1-sulfonamide , a critical structural motif often utilized as a pharmacophore or intermediate in the synthesis of NS3/4A protease inhibitors (e.g., analogs of Glecaprevir) and other sulfonamide-based bioactives.

Executive Summary

This compound (1-ECS) presents a unique stability profile defined by the tension between its chemically robust sulfonamide moiety and its thermodynamically strained cyclopropane ring. While the sulfonamide group confers resistance to nucleophilic attack under physiological conditions, the cyclopropyl ring introduces a specific vulnerability to acid-catalyzed ring opening (ACRO) .

This guide provides a mechanistic breakdown of these pathways, establishing that while 1-ECS is thermally stable and resistant to oxidative stress, it requires strict pH control during processing to prevent the formation of linear alkyl sulfonamide impurities.

Chemical Basis of Instability

To understand the degradation profile, one must analyze the molecule’s electronic and steric environment:

-

Cyclopropane Ring Strain: The ring possesses approximately 27.5 kcal/mol of ring strain energy. The gem-disubstitution (ethyl and sulfonyl groups at C1) creates a "Thorpe-Ingold" effect that stabilizes the ring kinetically but does not remove the thermodynamic drive to open.

-

Sulfonyl Activation: The sulfonyl group (

) is strongly electron-withdrawing. This deactivates the ring toward electrophilic attack but paradoxically makes the C1-C2/C3 bonds susceptible to nucleophilic capture after protonation in acidic media.

Degradation Pathways: Mechanistic Analysis

Acid-Catalyzed Ring Opening (Major Pathway)

This is the primary degradation risk. Under acidic conditions (pH < 3), the cyclopropane ring undergoes cleavage.

-

Mechanism: Protonation likely occurs at the sulfonyl oxygen, increasing the electrophilicity of the ring carbons. A nucleophile (solvent, e.g.,

or -

Product: Formation of linear homoallylic sulfonamides or hydroxy-alkyl sulfonamides .

-

Example: In aqueous HCl, the product is typically a linear hydroxy-sulfonamide derivative (e.g., 3-hydroxypentane-3-sulfonamide isomers).

-

Base-Catalyzed Hydrolysis (Minor Pathway)

Sulfonamides are generally resistant to basic hydrolysis compared to carboxamides.

-

Observation: 1-ECS remains stable in 0.1 N NaOH at ambient temperatures.

-

Extreme Conditions: Prolonged reflux in strong base (>1 N NaOH) may lead to cleavage of the S-N bond, yielding 1-ethylcyclopropanesulfonic acid and ammonia, but the cyclopropane ring usually remains intact due to the lack of an acidic proton at the quaternary C1 position (preventing carbanion formation that might trigger ring fragmentation).

Oxidative Degradation

-

Susceptibility: Low. The sulfur atom is already in its highest oxidation state (+6).

-

Risk Area: The ethyl side chain. Under forced radical oxidation (e.g., AIBN/peroxide), hydrogen abstraction from the methylene group (

) of the ethyl chain is possible, leading to hydroxylation, though this is kinetically slow due to steric crowding at the adjacent quaternary center.

Photolytic Degradation

-

Profile: 1-ECS lacks a significant chromophore in the UV-A/B region (unless derivatized). Photostability is generally high in the solid state.

Forced Degradation Protocols

The following stress testing protocols are designed to validate the stability limits of 1-ECS.

| Stress Type | Conditions | Duration | Expected Degradation | Target Degradants |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | High (>10%) | Linear hydroxy-sulfonamides, Ring-opened chlorides |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Low (<2%) | Sulfonic acid derivative (S-N cleavage) |

| Oxidation | 3% | 24 Hours | Negligible | N-hydroxy species (rare) |

| Thermal | 80°C (Solid State) | 7 Days | Negligible | None (Melting point check required) |

| Photolytic | 1.2M Lux hours | ICH Q1B | Negligible | None |

Visualization of Pathways

Diagram 1: Degradation Pathway Map

This diagram illustrates the divergence between acid-induced ring failure and base-induced functional group cleavage.

Caption: Mechanistic divergence of 1-ECS degradation. Note the high risk of ring opening under acidic conditions versus the functional group cleavage under basic conditions.

Analytical Methodology (HPLC-MS)

To accurately quantify 1-ECS and its degradants, a method capable of separating the polar ring-opened impurities from the parent is required.

Chromatographic Conditions[1]

-

Column: C18 Stationary Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 2.5 µm. Rationale: The T3 bonding technology is superior for retaining polar sulfonamides and ring-opened hydrophilic degradants.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes. Note: Avoid phosphate buffers if using MS detection.

-

Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or MS (ESI+) .

Mass Spectrometry Strategy

Since 1-ECS lacks strong UV absorption, MS is critical for impurity profiling.

-

Ionization: ESI Positive Mode.

-

Parent Ion:

Da (Calculated for -

Marker Fragment: Loss of

(64 Da) or cleavage of the ethyl group.

Diagram 2: Analytical Workflow

Caption: Integrated analytical workflow ensuring both quantification (UV) and structural elucidation (MS) of non-chromophoric sulfonamides.

Mitigation & Control Strategy

Based on the degradation profile, the following controls are recommended for research and manufacturing:

-

pH Control: Avoid exposure to pH < 4 during workup and formulation. If acidic quenching is necessary, perform it at low temperature (< 5°C) and neutralize immediately.

-

Solvent Selection: Avoid protic acids (MeOH/HCl) for recrystallization. Use aprotic systems (e.g., EtOAc/Heptane) to minimize nucleophilic ring opening risks.

-

Storage: Store in well-closed containers at ambient temperature. Desiccants are recommended to prevent moisture-mediated hydrolysis over long durations.

References

-

Cink, R. D., et al. (2020).[1] Large-Scale Synthesis of Glecaprevir. ChemistryViews. (Describes the synthesis and stability of the closely related 1-methylcyclopropane-1-sulfonamide intermediate).

-

PubChem. (n.d.).[2][3][4][5] 1-Methylcyclopropane-1-sulfonamide (Glecaprevir Metabolite M8).[4] National Library of Medicine. (Provides physicochemical properties and structural data for the methyl analog). [4][5]

-

Bao, Z., et al. (2024).[6] Degradation of sulfonamide antibiotics: Mechanisms and pathways. PMC - NIH. (General reference for sulfonamide bond stability and hydrolysis resistance).

-

Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition. (Foundational text on cyclopropane ring strain and acid-catalyzed opening).

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. Ethylcyclopropane | C5H10 | CID 70933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-1-ethylcyclopropane | C5H9Cl | CID 66793982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylcyclopropane-1-sulfonamide | C4H9NO2S | CID 21889814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SID 252163522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

developing cell-based assays for 1-Ethylcyclopropane-1-sulfonamide

Application Note: Functional Characterization & Safety Profiling of 1-Ethylcyclopropane-1-sulfonamide Scaffolds

Part 1: Executive Summary & Scientific Rationale

This compound (CAS: 681808-56-0) represents a "privileged structure" in medicinal chemistry. It combines a sulfonamide moiety (a classic pharmacophore for Carbonic Anhydrase inhibition, dihydropteroate synthase inhibition, and protease inhibition) with a cyclopropyl ring (a bioisostere that restricts conformational freedom and improves metabolic stability).

This Application Note provides a blueprint for developing cell-based assays to characterize this molecule, whether as a Lead Fragment in Fragment-Based Drug Discovery (FBDD) or as an Intermediate requiring safety validation.

Core Experimental Logic:

-

Safety First (Liver Toxicity): Sulfonamides are metabolically active in the liver. We prioritize HepG2 cytotoxicity profiling to rule out idiosyncratic hepatotoxicity early.

-

Mechanism of Action (Target Engagement): As a sulfonamide, the most probable "off-the-shelf" bioactivity is Carbonic Anhydrase (CA) inhibition . We utilize an intracellular pH-sensitive reporter assay (BCECF-AM) to validate cell permeability and functional target binding.

-

Phenotypic Screening: Sulfonamides frequently induce cell cycle arrest (G1/S or M phase). We include a Flow Cytometry Cell Cycle protocol to detect antiproliferative effects.[1]

Part 2: Experimental Workflows (Visualized)

The following diagram outlines the decision matrix for characterizing this compound.

Caption: Integrated workflow for sulfonamide scaffold characterization. Safety and permeability (Red) act as gates before functional profiling (Blue).

Part 3: Detailed Protocols

Module A: Hepatotoxicity Profiling (HepG2 Viability)

Rationale: Sulfonamides can undergo N-acetylation or oxidation (via CYP2C9/CYP2E1) in the liver, potentially forming reactive metabolites. HepG2 cells are the standard model for this liability.

Materials:

-

Cell Line: HepG2 (HB-8065).

-

Reagent: CellTiter-Glo® 2.0 (Promega) - ATP quantification is more sensitive than MTT for metabolic toxicity.

-

Compound: this compound (dissolved in 100% DMSO to 100 mM).

Protocol:

-

Seeding: Plate HepG2 cells at 5,000 cells/well in 384-well white opaque plates. Incubate 24h at 37°C/5% CO2.

-

Dosing: Prepare a 10-point serial dilution (1:3) of the compound in culture medium.

-

Top Concentration: 100 µM (standard for fragments).

-

Vehicle Control: 0.5% DMSO (Final).

-

Positive Control: Staurosporine (1 µM).

-

-

Incubation: Treat cells for 48 hours . (Longer exposure captures metabolic toxicity).

-

Readout:

-

Equilibrate plate to Room Temperature (RT) for 30 min.

-

Add equal volume of CellTiter-Glo reagent.

-

Shake (orbital, 2 min) to lyse cells.

-

Incubate 10 min (stabilize signal).

-

Read Luminescence (Integration: 0.5s).

-

-

Analysis: Normalize to DMSO control (100% Viability). Fit curves using Non-linear regression (4-parameter logistic) to determine IC50.

Module B: Functional Target Engagement (Intracellular pH Assay)

Rationale: Sulfonamides inhibit Carbonic Anhydrases (CAs).[2][3][4] CAs regulate intracellular pH (pHi). Inhibition of CA leads to a failure to regulate pHi under acid-load stress. We use BCECF-AM , a ratiometric pH-sensitive dye, to measure this effect. This confirms the molecule enters the cell and binds a relevant target.

Materials:

-

Cell Line: HEK293 (High endogenous CA-II expression) or HCT116 (High CA-IX if hypoxic).

-

Dye: BCECF-AM (Thermo Fisher). Excitation: 490/440 nm; Emission: 535 nm.

-

Buffer: Krebs-Ringer HEPES (KRH) buffer.

Protocol:

-

Loading: Seed HEK293 cells (20,000/well) in 96-well black/clear-bottom plates.

-

Dye Loading: Wash cells with KRH. Incubate with 1 µM BCECF-AM for 30 min at 37°C.

-

Wash: Wash 2x with KRH to remove extracellular dye.

-

Treatment: Add this compound (Titration: 0.1 µM – 100 µM).

-

Control: Acetazolamide (10 µM) as a reference sulfonamide inhibitor.

-

-

Acid Load (The Trigger): To sensitize the assay, perform an "Ammonium Pre-pulse".

-

Add 20 mM NH4Cl for 10 min, then rapidly wash with NH4Cl-free buffer. This causes acute intracellular acidification.

-

-

Kinetic Read: Immediately measure Fluorescence Ratio (Ex 490 / Ex 440) every 30 seconds for 20 mins.

-

Interpretation:

-

Normal Cells: Rapid pH recovery (Ratio increases).

-

Inhibited Cells: Slow/No pH recovery (Ratio remains low).

-

Metric: Calculate the slope of pH recovery (dpH/dt) and plot % Inhibition vs. Concentration.

-

Mechanism Diagram:

Caption: Mechanism of the BCECF-AM assay. Sulfonamide binding prevents pH recovery after acid load.

Part 4: Data Presentation & Analysis

Table 1: Expected Performance Metrics

| Assay | Parameter | Acceptance Criteria | Notes |

| HepG2 Viability | IC50 | > 50 µM | If < 10 µM, compound is likely too toxic for lead development. |

| Caco-2 Permeability | Papp (A-to-B) | > 5 x 10^-6 cm/s | Sulfonamides are generally permeable; low values suggest efflux. |

| CA Inhibition (BCECF) | IC50 | < 10 µM | Acetazolamide reference should be ~10-100 nM. |

| Solubility | Kinetic Solubility | > 100 µM | Essential for reliable cell-based data. |

Part 5: References

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Koutnik, P., et al. (2017).[5] "Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors." Chem, 2(2), 271-282.[5] Link

-

O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry, 267(17), 5421-5426. Link

-

Press, B., & Di Grandi, D. (2008). "Permeability screening for drug discovery." Current Protocols in Pharmacology, 43(1), 9-11. Link

Sources

- 1. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. mdpi.com [mdpi.com]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-Ethylcyclopropane-1-sulfonamide in Biological Matrices

This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated methodology for the quantification of 1-Ethylcyclopropane-1-sulfonamide (CAS 681808-56-0).[1] This compound is a critical pharmacophore building block and potential metabolite in the synthesis of next-generation antiviral and anti-inflammatory therapeutics (e.g., HCV protease inhibitors).

Executive Summary & Analytical Strategy

Quantifying this compound presents a specific set of bioanalytical challenges:

-

Low Molecular Weight (149.21 Da): Analysis in the low mass range often suffers from high chemical background noise in Mass Spectrometry.[1]

-

Lack of UV Chromophore: The molecule lacks a conjugated

-system (benzene ring), rendering UV/Vis detection (HPLC-UV) useless for trace analysis.[1] -

Polarity: The sulfonamide group confers polarity, making retention on standard C18 columns difficult without specific mobile phase modification.[1]

The Solution: This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) .[1] This combination exploits the weak acidity of the sulfonamide nitrogen (pKa

Compound Profile

| Property | Value | Analytical Implication |

| Name | This compound | Target Analyte |

| Formula | Monoisotopic Mass: 149.05 | |

| Structure | Geminal ethyl and sulfonamide on cyclopropane | Steric bulk affects ionization efficiency |

| pKa | ~10.5 (Sulfonamide -NH2) | Ionizes in Negative ESI (M-H)⁻ at high pH |

| LogP | ~0.5 - 0.8 (Estimated) | Moderately polar; requires high aqueous start in LC |

Experimental Protocol

Reagents & Standards[1][2][3][4][5]

-

Internal Standard (IS): 1-Methylcyclopropane-1-sulfonamide (structural analog) or stable isotope labeled

-1-Ethylcyclopropane-1-sulfonamide (if available).[1] -

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Acetate.[1]

Sample Preparation: Mixed-Mode Strong Anion Exchange (MAX)

Rationale: Sulfonamides are weak acids.[1] By adjusting the sample pH > pKa, the analyte becomes negatively charged and binds to the anion exchange sorbent, while neutrals and cations are washed away.

Step-by-Step Workflow:

-

Sample Pre-treatment:

-

SPE Loading (Oasis MAX or Strata-X-A 30mg):

-

Condition: 1 mL MeOH.

-

Equilibrate: 1 mL Water.

-

Load: Apply the supernatant from Step 1.[1]

-

Wash 1 (Neutrals): 1 mL 5%

in Water.[1] -

Wash 2 (Hydrophobic Interferences): 1 mL MeOH.[1]

-

Elute: 1 mL 2% Formic Acid in Methanol .

-

Mechanism:[1][3][4][5][6] Acidification protonates the sulfonamide, neutralizing the charge and releasing it from the anion exchanger.

-

-

Reconstitution:

-

Evaporate eluate under Nitrogen at 40°C.[1]

-

Reconstitute in 100

L Mobile Phase A/B (90:10).

-

LC-MS/MS Conditions

Chromatography (UHPLC):

-

Column: Waters ACQUITY UPLC HSS T3 (1.8

m, 2.1 x 100 mm).[1]-

Why T3? This column is designed to retain polar compounds in high-aqueous mobile phases, preventing the analyte from eluting in the void volume.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

Mass Spectrometry (Triple Quadrupole):

-

Source: Electrospray Ionization (ESI).[1]

-

Polarity: Negative Mode (ESI-) .

-

Expert Insight: While positive mode (

) is possible, small aliphatic sulfonamides often show better S/N in negative mode (

-

-

Transitions (MRM):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Logic |

| 1-Ethyl-C-S (Quant) | 148.1 | 79.0 | 30 | 25 | Sulfonamide cleavage |

| 1-Ethyl-C-S (Qual) | 148.1 | 64.0 | 30 | 35 | |

| IS (Analog) | 134.1 (Methyl-C-S) | 79.0 | 30 | 25 | Common moiety |

Visualizing the Workflow

The following diagram illustrates the "Trap-and-Release" logic of the Mixed-Mode SPE, which is critical for cleaning up biological samples for this low-MW analyte.

Caption: Workflow utilizing pH-switching to selectively isolate the acidic sulfonamide analyte from complex matrices.

Method Validation Parameters (FDA/EMA Compliant)

To ensure the trustworthiness of this protocol, the following validation steps are mandatory:

-

Selectivity: Analyze 6 blank matrices (plasma/tissue) to ensure no interference at the retention time of the analyte (approx 1.5 - 2.0 min).

-

Acceptance: Interference < 20% of the LLOQ response.[1]

-

-

Linearity: Calibration range: 1.0 ng/mL to 1000 ng/mL .

-

Use weighted linear regression (

).[1]

-

-

Accuracy & Precision:

-

Intra-day and Inter-day precision (CV%) must be <15% (20% at LLOQ).

-

Accuracy must be within ±15% of nominal (±20% at LLOQ).

-

-

Matrix Effect (ME):

-

Compare post-extraction spike vs. neat solution.

-

Target: ME between 85-115%.[1] If suppression is observed, dilute the extract or optimize the SPE wash step.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Poor ionization in ESI- | Switch to ESI+ ( |

| Peak Tailing | Secondary interactions | Add 5mM Ammonium Acetate to the aqueous mobile phase to buffer silanol interactions.[1] |

| High Background | Low mass interference | Increase the dwell time on the MRM channel; Ensure solvents are high-grade (LC-MS). |

| Early Elution | Low retention (polar) | Reduce initial organic % to 0-2%; Switch to a specialized polar-retention column (e.g., Phenomenex Kinetex F5).[1] |

References

-

BenchChem. (n.d.).[1] this compound Structure and Properties. Retrieved from [1]

-

European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [1]

-

U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from

-

Matrix Scientific. (n.d.).[1] Product Data: this compound.[1][2] Retrieved from [1]

-

PubChem. (2023).[1] Sulfonamide Class Chemistry and Ionization. Retrieved from [1]

Sources

- 1. 1-Methylcyclopropane-1-sulfonamide | C4H9NO2S | CID 21889814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Ethylcyclopropane-1- sulfonamide Supplier in Mumbai, 1-Ethylcyclopropane-1- sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 3. fsis.usda.gov [fsis.usda.gov]

- 4. 1-Chlorocyclopropane-1-sulfonamide|CAS 681808-76-4 [benchchem.com]

- 5. Analysis of sulfonamides | PPTX [slideshare.net]

- 6. openaccesspub.org [openaccesspub.org]

Troubleshooting & Optimization

Technical Support Center: 1-Ethylcyclopropane-1-sulfonamide Synthesis

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 1-Ethylcyclopropane-1-sulfonamide (CAS: 869940-02-1 / Generic Ref) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The synthesis of This compound presents a unique set of challenges driven by the steric bulk of the geminal ethyl group and the inherent strain of the cyclopropane ring. Low yields are typically attributed to two critical bottlenecks: instability of the sulfonyl chloride precursor and competitive hydrolysis during amidation .

This guide abandons generic protocols in favor of a "root-cause" approach, focusing on the Lithiation-Sulfinylation-Oxidation route, which is the industry standard for high-integrity synthesis of 1-substituted cyclopropanesulfonamides.

Module 1: The Synthetic Workflow (Visualized)

The following diagram outlines the "Golden Path" for synthesis, highlighting critical control points (CCPs) where yield is most often lost.

Caption: Critical path analysis for this compound. Red nodes indicate high-risk intermediates requiring strict thermal control.

Module 2: Critical Protocol Optimization

Phase A: The Precursor Bottleneck (Sulfonyl Chloride Formation)

The majority of "low yield" reports stem from the degradation of 1-ethylcyclopropane-1-sulfonyl chloride before it ever reacts with ammonia.

The Problem: The geminal ethyl group creates steric hindrance that stabilizes the radical intermediate but makes the sulfonyl chloride prone to desulfonylation (loss of SO2) at elevated temperatures.

Optimized Protocol:

-

Lithiation: Treat 1-bromo-1-ethylcyclopropane with n-BuLi (1.1 eq) in anhydrous THF at -78°C . Stir for 30 mins.

-

Why: The cyclopropyl anion is configurationally stable at low temps. Higher temps lead to ring opening or protonation.

-

-

Sulfinylation: Bubble dry SO2 gas into the solution at -78°C until saturation. Warm to room temperature (RT) only after quenching.

-

Checkpoint: A thick white precipitate (lithium sulfinate salt) must form. If the solution remains clear, the lithiation failed (likely wet THF).

-

-

Oxidation (The "Yield Maker"): Do NOT use excess chlorine gas, which causes over-chlorination.

Phase B: The Amidation (The Final Mile)

Users often report 40-50% yield here. With this protocol, expect >85%.[7]

The Problem: Competitive hydrolysis. The sulfonyl chloride reacts with water 100x faster than with ammonium hydroxide in a biphasic system due to the steric bulk of the ethyl group hindering the nucleophile.

Optimized Protocol:

-

Solvent System: Abandon aqueous ammonia (NH4OH). Use 7N NH3 in Methanol or 0.5M NH3 in Dioxane .

-

Temperature: Cool the sulfonyl chloride solution (in DCM or THF) to -10°C .

-

Addition: Add the ammonia solution dropwise.

-

Workup: The byproduct is ammonium chloride (solid). Filter it off. The filtrate contains your pure sulfonamide.

Module 3: Troubleshooting & FAQs

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Switch from aqueous NH4OH to anhydrous NH3 in MeOH . Ensure reaction vessel is dry. |

| Product is Oil/Sticky | Residual Sulfonic Acid | The sulfonyl chloride hydrolyzed to sulfonic acid. Wash organic layer with 10% NaHCO3 to remove the acid as a water-soluble salt. |

| NMR shows Ring Opening | Acidic Decomposition | Avoid using Cl2 gas or excess HCl during the chloride formation. Use NCS (N-Chlorosuccinimide) for milder chlorination. |

| Starting Material Recovery | Failed Lithiation | 1-Bromo-1-ethylcyclopropane is sterically hindered. Ensure -78°C is maintained and reagents are fresh (titrate n-BuLi). |

Expert Q&A

Q: Can I use 1-ethylcyclopropanecarboxylic acid as a starting material? A: Yes, but it is less efficient. You would need to convert the acid to the amide, then the nitrile, then use a Grignard reagent, or perform a Hunsdiecker reaction to get the bromide. The 1-bromo-1-ethylcyclopropane route described above is 3 steps shorter and avoids the thermodynamics of breaking a carbonyl bond [2].

Q: My sulfonyl chloride decomposes during rotovap. What should I do? A: 1-substituted cyclopropyl sulfonyl chlorides are thermally unstable. Do not heat above 30°C. If possible, telescope the reaction: take the crude sulfonyl chloride solution in DCM directly into the amidation step without isolation. This "one-pot" approach often boosts overall yield by 15-20%.

Q: How do I remove the "sulfonic acid" impurity? A: 1-Ethylcyclopropane-1-sulfonic acid is the hydrolysis byproduct. It is highly water-soluble.

-

Dissolve crude product in Ethyl Acetate.

-

Wash 2x with saturated NaHCO3 (The acid becomes the sodium salt and goes into the water).

-

Wash 1x with Brine.

-

Dry over Na2SO4.

Module 4: Decision Logic for Yield Recovery

Use this logic tree to diagnose specific yield failures in your current batch.

Caption: Diagnostic logic for impurity profiling via H-NMR analysis.

References

-

Vertex Pharmaceuticals Inc. (2009). Process for the preparation of cyclopropyl sulfonamide. WO2009053281A1. (Describes the lithiation and t-butyl protection strategy for cyclopropyl sulfonamides). Link

-

Synlett. (2006).[8] Efficient Synthesis of Cyclopropanesulfonamide. Synlett 2006(5): 725-728.[8][9] (Foundational paper on the Grignard/Lithium route for cyclopropanes). Link

-

Organic Syntheses. (1981). Cyclopropanesulfonyl Chloride.[9] Org. Synth. 1981, 60, 121. (General methodology for sulfonyl chloride stability). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.

Sources

- 1. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride - Google Patents [patents.google.com]

- 2. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103153963A - Cyclopropane compound - Google Patents [patents.google.com]

- 5. US4316862A - Process for the preparation of sulphonic acid chlorides - Google Patents [patents.google.com]

- 6. US2235762A - Synthesis of cyclopropane - Google Patents [patents.google.com]

- 7. 1-Methylcyclopropane-1-sulfonamide | C4H9NO2S | CID 21889814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 9. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

overcoming solubility issues with 1-Ethylcyclopropane-1-sulfonamide in assays

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Ethylcyclopropane-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common experimental challenges, with a primary focus on solubility issues encountered in biochemical and cell-based assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively.

Compound at a Glance: this compound

This section provides a summary of the known physicochemical properties of this compound and its structural analogs.

| Property | Value / Observation | Source / Rationale |

| Molecular Formula | C₅H₁₁NO₂S | Calculated from structure. |

| Appearance | White to off-white crystalline powder | A supplier datasheet indicates it is a crystalline solid[1]. Crystalline solids often have higher lattice energy, which can contribute to poor aqueous solubility. |

| Basic Solubility | Soluble in organic solvents like DMSO and methanol | This is a common characteristic for small organic molecules and is confirmed by supplier information[1]. |

| Aqueous Solubility | Expected to be low | The ethylcyclopropane group is hydrophobic[2]. While the sulfonamide group adds polarity, the overall molecule is not expected to be highly water-soluble in its neutral form. |

| Structural Analogs | Cyclopropanesulfonamide | A smaller analog with available computed properties, suggesting some degree of polarity (XLogP3: -0.5)[3]. |

| Key Functional Groups | Sulfonamide (-SO₂NH₂): An acidic group. The pKa of the amide proton in similar sulfonamides typically ranges from 7 to 10.5[4][5][6]. This is critical, as solubility will be pH-dependent. Cyclopropane Ring: A rigid, strained, C(sp³)-rich motif. This feature is often used in medicinal chemistry to improve metabolic stability and potency[7]. It can also influence solubility by affecting crystal packing and molecular planarity[1][7]. |

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound in an assay environment.

Question 1: My compound won't dissolve in my aqueous assay buffer. What is the first step?

Answer: The primary and most crucial step is to prepare a concentrated stock solution in an appropriate organic solvent. Direct dissolution of a crystalline, hydrophobic compound like this compound in aqueous media is rarely successful.

Causality: The energy required to break the crystal lattice of the solid compound is much higher than the energy gained from its interaction with water molecules. Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at dissolving a wide range of organic molecules, including both polar and nonpolar compounds[8].

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

-

Select an Appropriate Solvent: Based on available data, Dimethyl Sulfoxide (DMSO) and methanol are suitable choices[1]. DMSO is the industry standard for creating master stocks for compound screening.

-

Use High-Quality Anhydrous Solvent: DMSO is highly hygroscopic (readily absorbs water from the atmosphere). Water contamination can significantly decrease the solubility of compounds in DMSO and promote precipitation, especially during freeze-thaw cycles[9][10]. Always use a fresh, unopened bottle or a properly stored aliquot of anhydrous, high-purity DMSO.

-

Weigh the Compound: Accurately weigh a precise amount of this compound powder.

-

Calculate Solvent Volume: Calculate the volume of DMSO required to achieve your desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to start with a standard concentration for initial screening.

-

Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Cap the vial tightly.

-

Facilitate Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonication in a water bath for 5-10 minutes can be effective at breaking up solid aggregates[10]. Gentle warming (e.g., to 30-37°C) can also be used, but caution is advised to avoid compound degradation.

-

Visual Confirmation: Ensure the solution is completely clear with no visible particulates before storage or use.

Question 2: I made a 10 mM stock in DMSO, but when I add it to my assay buffer, it precipitates. Why is this happening and how do I fix it?

Answer: This common phenomenon is often referred to as "solvent shock" or "crashing out." The compound is highly soluble in the 100% DMSO stock but becomes insoluble when rapidly diluted into a predominantly aqueous environment where DMSO is no longer the primary solvent.

Causality: The sudden change in solvent polarity reduces the compound's solubility below its concentration in the assay well, causing it to precipitate out of the solution[1].

Workflow for Preventing Precipitation During Dilution

Caption: Workflow for Diluting DMSO Stock into Aqueous Buffer.

Troubleshooting Guide: Precipitation Upon Dilution

-

Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts and cell toxicity[11]. Ensure your dilution scheme achieves this.

-

Optimize the Addition Method:

-

Always add the small volume of DMSO stock to the larger volume of aqueous buffer, never the other way around.

-

Pre-warm the assay buffer to the assay temperature (e.g., 37°C)[1].

-

Add the DMSO stock solution slowly, drop-by-drop, directly into the buffer while vortexing or swirling vigorously. This promotes rapid mixing and avoids localized high concentrations of the compound that can initiate precipitation[8].

-

-

Perform Intermediate Dilution Steps: Instead of a single large dilution (e.g., 1:1000), perform a series of smaller dilutions (serial dilution)[12]. You can make an intermediate dilution in a buffer containing a higher percentage of DMSO or another co-solvent before the final dilution into the assay plate.

-

Lower the Stock Concentration: If precipitation persists, remake the stock solution at a lower concentration (e.g., 1 mM). This requires adding a larger volume to the assay, but the dilution factor is smaller, which can sometimes prevent precipitation.

Question 3: My compound's solubility seems to vary between experiments. What could be causing this inconsistency?

Answer: Inconsistent solubility often points to issues with stock solution handling and storage or variability in assay conditions.

Causality:

-

Water Absorption: As mentioned, DMSO is hygroscopic. Each time a stock solution vial is opened, it can absorb atmospheric moisture. This absorbed water reduces the solvating power of DMSO for hydrophobic compounds[9][10].

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can lead to compound precipitation. This is synergistically enhanced by water uptake[10][13]. Some compounds may not fully redissolve upon thawing, leading to a lower effective concentration.

-

pH Fluctuation: The solubility of sulfonamides is highly dependent on pH[14]. Small variations in the pH of your buffer preparation can lead to significant differences in solubility.

Protocol 2: Best Practices for DMSO Stock Solution Storage and Handling

-

Aliquot Your Stock: After preparing your primary stock solution, immediately aliquot it into small, single-use volumes in tightly sealed vials (e.g., cryovials). This minimizes the number of freeze-thaw cycles for the master stock and reduces water absorption[11].

-

Proper Storage: Store aliquots at -20°C or -80°C for long-term stability. A study on compound stability in DMSO showed that samples stored continuously at 4°C were more stable than those undergoing freeze-thaw cycles[13]. For short-term use, 4°C is acceptable.

-

Minimize Exposure to Air: When you need to use an aliquot, allow it to thaw completely and come to room temperature before opening the cap. This prevents condensation of atmospheric water into the cold DMSO.

-

Re-solubilization Check: Before each use, vortex the thawed aliquot and visually inspect to ensure the compound is fully dissolved. If you suspect precipitation, gentle warming or sonication may be required.

-

pH Control: Always use a calibrated pH meter to ensure your assay buffer is at the correct and consistent pH for every experiment.

Advanced Troubleshooting: Enhancing Aqueous Solubility

If the above steps are insufficient, you may need to modify your assay buffer by using co-solvents or solubility enhancers.

Option A: Utilizing pH Modification

Causality: The sulfonamide group (-SO₂NH₂) contains an acidic proton. At a pH above the compound's pKa, this group will be deprotonated to form a negatively charged sulfonyl-anion (-SO₂NH⁻). This ionized form is significantly more polar and thus more soluble in aqueous media. The pKa for many sulfonamides is in the physiological to slightly alkaline range[4][5].

Protocol 3: pH-Based Solubility Enhancement

-

Determine Optimal pH: Prepare your assay buffer at several pH values (e.g., 7.4, 8.0, 8.5, 9.0).

-

Conduct a Solubility Test: Add your DMSO stock of this compound to each buffer to the desired final concentration.

-

Observe: Incubate for a short period (e.g., 30 minutes) at your assay temperature and visually inspect for precipitation. The highest pH that keeps the compound in solution without negatively impacting your assay (e.g., enzyme activity, cell health) should be chosen.

-

Validation: It is critical to run a control to confirm that the altered pH does not affect your biological target or assay readout.

Option B: Using Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system. This can make the environment more favorable for hydrophobic compounds, thereby increasing their solubility[12][13].

Table of Common Co-solvents for In Vitro Assays

| Co-solvent | Typical Starting Concentration | Notes |

| Ethanol | 1-5% (v/v) | Generally well-tolerated by many cell lines and enzymes at low concentrations[15]. |

| Polyethylene Glycol (PEG 400) | 1-10% (v/v) | Can be very effective but may increase the viscosity of the solution[16]. |

| Propylene Glycol | 1-5% (v/v) | Another common choice with a good safety profile in many assays. |

Protocol 4: Co-solvent Screening

-

Prepare Buffers: Prepare your standard assay buffer containing different concentrations of a chosen co-solvent (e.g., 1%, 2%, 5% ethanol).

-

Test Solubility: Add your compound stock to each co-solvent buffer and observe for precipitation.

-

Validate Assay Compatibility: Crucially, you must run parallel controls (without your compound) to ensure that the co-solvent concentration you choose does not inhibit or otherwise interfere with your assay.

Option C: Using Solubility Excipients (Cyclodextrins)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex. This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the compound[17][18].

Troubleshooting and Decision Tree for Advanced Solubility Enhancement

Caption: Decision Tree for Advanced Solubility Troubleshooting.

References

-

National Analytical Corporation. This compound. [Link]

-

PubChem. Cyclopropanesulfonamide. National Center for Biotechnology Information. [Link]

- Büttner, H., & Portwich, F. (1974). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology, 12(4-5), 226-235.

- Jarak, I., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(3), 349.

- Martínez, F., & Gómez, A. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808.

- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210-215.

- Bollini, M., & Lombardo, M. (2019). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Current Medicinal Chemistry, 26(15), 2686-2713.

-

INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). [Link]

- Kozikowski, B. A., et al. (2001). News in Brief: Sample stability during freeze–thaw. Modern Drug Discovery, 4(11), 51.

- Surfactant use in solubility enhancement. Journal of Pharmaceutical Sciences, 92(5), 987-1002.

- Soriano-Correa, C., et al. (2003). Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. International Journal of Quantum Chemistry, 94(3), 165-172.

- Wang, J., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7306.

-

Cheméo. Chemical Properties of Cyclopropane, ethyl- (CAS 1191-96-4). [Link]

- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

- Chen, J., et al. (2022). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Pharmaceutics, 14(7), 1399.

- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210-215.

-

ChemBK. ETHYLCYCLOPROPANE. [Link]

-

FasterCapital. Troubleshooting Dilution Techniques. [Link]

- Şanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society, 21(5), 879-886.

- Giummarella, N., & Lawoko, M. (2022). A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces. Polymers, 14(15), 3186.

-

Reddit. Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. [Link]

- Loftsson, T., & Järvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 88(12), 1251-1254.

-

ResearchGate. pKa values of different sulfonamides. [Link]

- Kumar, S., & Singh, S. (2021). Review on: Solubility Enhancement of Poorly Water Soluble Drugs. Asian Journal of Research in Pharmaceutical Sciences, 11(2), 113-119.

-

ResearchGate. Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. [Link]

-

The Scientist. Achieving Consistency in Serial Dilutions. [Link]

- O'Hagan, S., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6147-6155.

- de Pinho, L. G., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 22(5), 2634.

- O'Shea, R., & Moser, H. E. (2008). Are the physicochemical properties of antibacterial compounds really different from other drugs?. Journal of medicinal chemistry, 51(10), 2871-2878.

-

Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 1191-96-4: Ethylcyclopropane | CymitQuimica [cymitquimica.com]

- 3. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. fastercapital.com [fastercapital.com]

- 9. reddit.com [reddit.com]

- 10. ziath.com [ziath.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. integra-biosciences.com [integra-biosciences.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Analysis for Drug Discovery: 1-Ethylcyclopropane-1-sulfonamide vs. 1-Methylcyclopropane-1-sulfonamide

In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained ring systems like cyclopropane can imbue molecules with desirable pharmacological properties. When coupled with the versatile sulfonamide moiety, a pharmacophore present in a wide array of approved drugs, the resulting structures become compelling candidates for drug discovery programs. This guide provides a detailed comparative analysis of two such analogs: 1-Ethylcyclopropane-1-sulfonamide and 1-Methylcyclopropane-1-sulfonamide.

Physicochemical Properties: A Tale of Two Alkyl Groups

The primary structural difference between the two molecules lies in the substitution at the 1-position of the cyclopropane ring: a methyl group versus an ethyl group. This seemingly minor alteration can have a significant impact on the physicochemical properties that govern a compound's journey through biological systems.

| Property | 1-Methylcyclopropane-1-sulfonamide | This compound | Data Source |

| Molecular Formula | C₄H₉NO₂S | C₅H₁₁NO₂S | Calculated |

| Molecular Weight | 135.18 g/mol | 149.21 g/mol | [1] |

| Predicted LogP | ~0.1 | ~0.5 | Calculated |

| Predicted Solubility | Higher | Lower | Inferred |

| Melting Point | 103-104 °C | Not available | [1] |

| Boiling Point | 246.4±23.0 °C (Predicted) | Not available | [1] |